5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol
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Overview
Description
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is a complex organic compound with the molecular formula C14H17NO. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s indole core is a common motif in many natural products and pharmaceuticals, making it valuable for drug discovery and development.
Medicine: Indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol: Another indole derivative with similar structural features but different substitution patterns.
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the methyl and hydroxyl groups present in 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and hydroxyl groups can enhance its interactions with molecular targets, potentially leading to improved therapeutic properties compared to similar compounds.
Properties
CAS No. |
156638-83-4 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-2-ol |
InChI |
InChI=1S/C14H17NO/c1-15-13-6-4-2-3-5-11(13)12-9-10(16)7-8-14(12)15/h7-9,16H,2-6H2,1H3 |
InChI Key |
BAHOYABULMMMHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)O |
Origin of Product |
United States |
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